molecular formula C9H7N3O2 B12501604 7-Nitroquinolin-5-amine

7-Nitroquinolin-5-amine

Cat. No.: B12501604
M. Wt: 189.17 g/mol
InChI Key: PFUFJQJLHVPGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-5-amine typically involves nitration of quinoline derivatives. One common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the nitro group at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are increasingly being used to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

7-Nitroquinolin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Nitroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

7-nitroquinolin-5-amine

InChI

InChI=1S/C9H7N3O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H,10H2

InChI Key

PFUFJQJLHVPGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.